1-Azaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGFHPNQSDXCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-03-4 | |
| Record name | 1-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Azaspiro 4.4 Nonane and Its Derivatives
Cyclization-Based Strategies for Azaspiro[4.4]nonane Core Construction
The formation of the 1-azaspiro[4.4]nonane skeleton is predominantly achieved through cyclization reactions, where the key spirocyclic structure is assembled from a linear or monocyclic precursor. These methods can be broadly categorized into intramolecular cycloadditions and radical-mediated cyclizations.
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of complex cyclic systems. In the context of this compound synthesis, 1,3-dipolar cycloadditions and nitroso-ene reactions have proven particularly effective.
A notable synthetic approach to the this compound core involves an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone. beilstein-journals.org This strategy is a key part of a multi-step synthesis that ultimately yields sterically shielded pyrrolidine (B122466) nitroxides. beilstein-journals.orgresearchgate.net The general sequence begins with 5,5-dialkyl-1-pyrroline N-oxides, which are cyclic nitrones. beilstein-journals.org
The synthesis proceeds via several key steps:
Precursor Synthesis: Aldonitrones are prepared from corresponding nitro compounds. For instance, the reaction of nitrocyclohexane (B1678964) with acrolein yields the required nitroaldehyde, which is then reduced and cyclized to form the nitrone. researchgate.net
Side Chain Introduction: The nitrone reacts with a Grignard reagent, such as 4-pentenylmagnesium bromide, to introduce the necessary alkenyl side chain. This reaction forms an N-hydroxypyrrolidine intermediate. beilstein-journals.org
Oxidation: The resulting N-hydroxypyrrolidine is oxidized, often under aerobic conditions, to the corresponding alkenylnitrone. beilstein-journals.org
Intramolecular Cycloaddition: The crucial step involves heating the alkenylnitrone, which triggers an intramolecular 1,3-dipolar cycloaddition. researchgate.net The nitrone dipole reacts with the terminal double bond of the pentenyl side chain to form a tricyclic isoxazolidine (B1194047) intermediate. beilstein-journals.orgresearchgate.net This reaction is known to be reversible. beilstein-journals.orgbeilstein-journals.org
Ring Opening: The final step is the reductive opening of the isoxazolidine ring, typically using zinc in the presence of acetic acid and ethanol, to produce the desired this compound-based aminoalcohol in high yields (85-95%). beilstein-journals.orgbeilstein-journals.org
This methodology demonstrates a feasible general approach to sterically hindered spirocyclic nitroxides based on the intramolecular 1,3-dipolar cycloaddition. beilstein-journals.org
| Precursor Alkenylnitrone | Reaction Conditions | Product Type | Yield | Reference |
| 7a (DMPO derivative) | Toluene, 110 °C, 30 min (Microwave) | Isoxazolidine 8a | High | researchgate.net |
| 7b (Cyclohexyl-spiro derivative) | Toluene, 110 °C, 30 min (Microwave) | Isoxazolidine 8b | High | researchgate.net |
| 7c (Diethyl derivative) | Toluene, 110 °C, 30 min (Microwave) | Isoxazolidine 8c | High | researchgate.net |
| Isoxazolidines 8a-c | Zn, AcOH/EtOH/EDTA/Na2 | Aminoalcohols 9a-c | 85-95% | beilstein-journals.org |
The nitroso-ene reaction has been developed as an efficient method for constructing the this compound skeleton, a key structural motif in the synthesis of the alkaloid (±)-cephalotaxine. researchgate.netthieme-connect.com This strategy involves the intramolecular cyclization of a highly reactive acylnitroso species. thieme-connect.com
The process begins with a suitable hydroxamic acid precursor. thieme-connect.com This precursor is oxidized, for example with tetra-n-propylammonium periodate (B1199274) (nPr4NIO4), to generate the acylnitroso intermediate in situ. thieme-connect.com This transient species immediately undergoes a rapid 5-exo-type intramolecular ene reaction with a tethered alkene. thieme-connect.com This cyclization yields the spirocyclic core, specifically producing N-hydroxy-1-azaspiro[4.4]non-2-one, in excellent yield as observed by NMR. thieme-connect.com This method provides a direct and efficient route to the azaspirocycle, which can then be elaborated into more complex targets like cephalotaxine (B1668394). researchgate.netthieme-connect.com
| Precursor | Reagent | Key Intermediate | Cyclization Type | Product | Reference |
| Hydroxamic acid 9 | nPr4NIO4 | Acylnitroso species | 5-exo-type nitroso-ene | N-hydroxy-1-azaspiro[4.4]non-2-one 10 | thieme-connect.com |
Radical-Mediated Cyclizations
Radical cyclizations offer a powerful alternative for the synthesis of the this compound system. These methods rely on the generation of highly reactive radical intermediates that cascade through a series of cyclization events to build the spirocyclic framework in a single step.
A domino radical bicyclization process has been successfully applied to the synthesis of this compound derivatives. nih.govacs.org This methodology starts from O-benzyl oxime ethers that contain either a halogenated (bromo or iodo) aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.org
The radical cascade is initiated using either 2,2'-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et3B) at room temperature, with tributyltin hydride (Bu3SnH) acting as a radical promoter. acs.org The reaction sequence involves the formation of an aryl or vinyl radical, which then adds to the C=N bond of the oxime ether in a 5-exo-trig cyclization. acs.orgresearchgate.net This step generates a crucial neutral alkoxyaminyl radical intermediate. acs.org This nitrogen-centered radical is then captured in a second 5-exo-trig cyclization by the tethered double bond, completing the formation of the spiro[indene-1,2′-pyrrolidine] or related this compound nucleus. acs.org
The reaction produces the spirocyclic compounds in yields ranging from 11% to 67%, typically as a mixture of diastereomers with a preference for the trans configuration. nih.govacs.org The success of the second cyclization is influenced by the nature of the alkenyl moiety; electron-withdrawing groups or aryl substituents on the double bond give the best results. nih.gov
| Starting Material | Initiator/Promoter | Product | Yield | Reference |
| O-benzyl oxime ether with brominated phenyl & alkenyl moiety | AIBN / Bu3SnH | This compound derivative | 11-67% | nih.govacs.org |
| O-benzyl oxime ether with terminal alkynyl & alkenyl moiety | Et3B / Bu3SnH | This compound derivative | Moderate | acs.org |
The synthesis of the this compound scaffold can be achieved through a sequential radical process where multiple radical species are generated and captured in a planned cascade. researchgate.net This process has been studied in detail to understand the mechanism and determine the rate constants of the individual cyclization steps. researchgate.net
The sequence is initiated by generating an aryl or vinyl radical from a brominated oxime ether precursor using Bu3SnH as a chain transfer agent and AIBN as an initiator at 80 °C. researchgate.net This initial carbon-centered radical undergoes a rapid 5-exo-trig cyclization onto the oxime ether C=N bond. researchgate.net This addition creates a stabilized N-alkoxyaminyl radical. researchgate.net The reactivity of this N-alkoxyaminyl radical is governed by its nucleophilic character. researchgate.netresearchgate.net In the final key step, this nitrogen-centered radical adds to an internal C=C double bond, another 5-exo-trig cyclization, to form the second ring and complete the this compound structure. researchgate.net
It was found that the 5-exo-trig cyclization of the N-alkoxyaminyl radical onto the double bond is a reversible process. researchgate.net This detailed mechanistic information is crucial for the rational design of cascade reactions to build complex aza-heterocyclic compounds. researchgate.net A hypothetical pathway for precursors containing a terminal alkyne involves the initial addition of a tri-n-butylstannyl radical to the triple bond, forming a stannylvinyl radical which then initiates the cyclization cascade. acs.org
Metal-Catalyzed Annulation and Cyclization Reactions
Metal catalysis offers powerful and elegant pathways to the this compound core through the precise construction of multiple chemical bonds in a controlled manner. Gold, palladium, and titanium catalysts have been instrumental in developing these advanced synthetic routes.
Gold-Catalyzed [2+3] Annulation Strategies
A novel and effective method for assembling the this compound system is through a gold-catalyzed [2+3] annulation reaction. This strategy typically involves the reaction of enamides with propargyl esters to create the functionalized spirocyclic core. researchgate.netbeilstein-journals.org The development of this methodology was notably driven by the synthetic challenge posed by Cephalotaxus alkaloids, such as cephalotaxine and cephalezomine H, which feature this spirocyclic system. researchgate.netbeilstein-journals.org
In a key study, the reaction between an enamide and a propargyl ester was shown to produce a highly functionalized this compound derivative with high diastereoselectivity. beilstein-journals.orgacs.org A critical factor for the success of this transformation is the use of a dual catalytic system, combining an N-heterocyclic carbene (NHC) gold(I) complex with a silver salt, typically silver hexafluoroantimonate (AgSbF₆). beilstein-journals.orgacs.org The silver salt is believed to generate a more reactive cationic gold complex, which enhances the electrophilicity of the alkyne partner for the subsequent cyclization. beilstein-journals.orgacs.org This method provides an efficient route to the aza-quaternary carbon center embedded within the spirocyclic framework. researchgate.net
Table 1: Gold-Catalyzed [2+3] Annulation for this compound Synthesis
| Reactants | Catalyst System | Product | Key Feature | Ref |
|---|
Palladium-Catalyzed Cascade Reactions from Oxime Derivatives
The this compound skeleton can be efficiently constructed using a palladium-catalyzed cascade reaction starting from dienyl ketone oxime derivatives. whiterose.ac.uk This methodology relies on the in-situ generation of an alkylideneaminopalladium(II) species from the oxime, which then participates in a cascade cyclization. whiterose.ac.uk The process is initiated by the oxidative addition of a Pd(0) complex to the O-acyl oxime, followed by an intramolecular aminopalladation (a Mizoroki-Heck-type cyclization) onto the proximal double bond. whiterose.ac.uk A second cyclization onto the remaining double bond completes the formation of the spirocyclic imine.
Initial studies demonstrated the feasibility of this reaction, though optimization was required to improve yields and minimize side products, such as the corresponding ketone from hydrolysis. whiterose.ac.uk The reaction conditions, including the choice of palladium catalyst, base, and solvent, were found to significantly influence the outcome. For instance, using Pd(PPh₃)₄ in DMF at elevated temperatures (110 °C) with the addition of molecular sieves to trap water led to improved yields of the desired spiro imine. whiterose.ac.uk
Table 2: Conditions for Palladium-Catalyzed Spirocyclization of an Oxime Derivative
| Catalyst | Base | Solvent | Temperature (°C) | Additive | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | DMF | 80 | None | 60 | whiterose.ac.uk |
| Pd(dba)₂ / PPh₃ | Et₃N | DMF | 80 | None | Not improved | whiterose.ac.uk |
| Pd(PPh₃)₄ | Et₃N | DMF | 110 | None | 70 | whiterose.ac.uk |
This cascade reaction represents a powerful tool for building the this compound system from acyclic precursors in a single synthetic operation. whiterose.ac.uk
Titanium-Promoted Cyclization and Ring-Closure Metathesis
While titanium-promoted reactions are versatile in organic synthesis, their specific application for the direct construction of the this compound core is not as prominently documented as gold or palladium catalysis. However, related transformations highlight the potential of titanium-based reagents. For instance, low-valent titanium complexes, such as those derived from TiCl₃, have been explored for the reductive cleavage of N-O bonds in precursors that could lead to this compound derivatives, although with limited success and reproducibility issues. thieme-connect.com
In the context of related spirocycles, titanium-mediated amine allylation has been used to prepare the 1-azaspiro[5.5]undecane system. cardiff.ac.uk Furthermore, titanium reagents like Tebbe's or Petasis' reagent, and other reduced titanium alkylidenes, are known to effect ring-closing metathesis (RCM) of dienes and olefinic esters, though direct application to form the this compound ring via RCM is not a commonly cited method. nih.govtcichemicals.com One report detailed the use of a reduced titanium ethylidene reagent to achieve the RCM of a diene, yielding a spirocyclic allyl ether, demonstrating the capability of titanium to mediate such spirocyclizations. nih.gov These examples suggest that while a dedicated, high-yielding titanium-promoted cyclization for this compound is not established, the reagents possess the fundamental reactivity for potential future applications.
Nucleophilic Cyclization Approaches
Nucleophilic cyclization strategies provide classical and robust methods for the synthesis of the this compound core, often relying on the intramolecular reaction of nitrogen nucleophiles.
Amine and Ester Condensation for Spirocyclic Cores
The intramolecular condensation between an amine and an ester functionality is a powerful method for forming heterocyclic rings, and it can be adapted to synthesize spirocyclic systems. The Dieckmann condensation, a base-promoted intramolecular cyclization of a diester to form a β-keto ester, is a prime example of this approach being used to create spirocyclic pyrrolidines. researchgate.net
In a representative synthesis, a cyclic α-amino ester serves as the starting material. researchgate.net Acylation of the amino group with a reagent like methyl malonyl chloride yields a diester precursor. researchgate.net Treatment of this diester with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), initiates the intramolecular Dieckmann condensation. researchgate.net This reaction forges a new carbon-carbon bond, creating the five-membered pyrrolidine-2,4-dione (B1332186) ring fused in a spiro fashion to the original cycloalkane ring. This method has been successfully applied to starting materials with ring sizes from three to seven, providing access to a variety of novel 2,2-disubstituted spirocyclic pyrrolidines. researchgate.net
Table 3: Dieckmann Condensation for Spirocyclic Pyrrolidines
| Starting Material | Reagents | Key Intermediate | Product | Ref |
|---|
Iodine-Initiated Aminocyclization Methods
Iodine-initiated or mediated aminocyclization, a type of iodoaminocyclization, is a valuable method for the synthesis of nitrogen heterocycles, including pyrrolidines. This reaction involves the electrophilic activation of a double bond by an iodine source, followed by the intramolecular attack of a tethered nitrogen nucleophile.
This strategy has been applied to the synthesis of complex azaspirocycles. In one key study aimed at a related 1-azaspiro[4.5]decane system, an iodine-initiated aminocyclization was a crucial step. tandfonline.com The conceptual approach involves the halogenation of an enamine double bond, which generates a cationic intermediate that is subsequently trapped by the tethered nitrogen atom to form the spirocyclic core. tandfonline.com This method is particularly relevant as it is discussed in the context of synthesizing various 1-azaspirocycles, including the this compound skeleton found in cephalotaxine. tandfonline.com The resulting iodinated spirocycle can then be further functionalized. Haloaminocyclization reactions have also been used to produce 3-amino-1-azaspiro[4.5]decan-8-one derivatives from γ-aminocyclohexenes. researchgate.net While direct examples for the this compound system are less prevalent in the literature, the methodology provides a clear and viable pathway for its construction from suitable unsaturated amine precursors.
Stereoselective and Asymmetric Synthesis of Azaspiro[4.4]nonane Structures
The spatial arrangement of atoms is critical for the biological function of molecules. Consequently, the development of stereoselective and asymmetric methods to control the three-dimensional structure of this compound derivatives is a significant area of research.
Diastereoselective Control in Spirocyclization Processes
Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters created during a reaction. Several spirocyclization strategies have been developed to achieve this for the this compound system.
One notable method is the domino radical bicyclization of O-benzyl oxime ethers. acs.orgnih.gov This process, which involves the formation and capture of alkoxyaminyl radicals, yields this compound derivatives as a mixture of diastereomers, typically with a preference for the trans configuration. acs.orgnih.govnih.gov The choice of radical initiator has been shown to influence the diastereoselectivity; for instance, using triethylborane at room temperature provides improved diastereoselectivity compared to 2,2′-azobisisobutyronitrile (AIBN) at reflux. acs.org
Another approach involves a phosphine-catalyzed [3+2] annulation reaction between γ-substituted allenoates and succinimides. rsc.org This method is highly effective for synthesizing 2-azaspiro[4.4]nonene-1,3-dione derivatives, achieving excellent diastereoselectivities, in some cases greater than a 99:1 diastereomeric ratio (dr). rsc.org
The vinylogous Mukaiyama aldol-type reaction of chiral silyloxypyrroles, followed by treatment with acid, also provides an efficient route to 1-azaspiro[4.4]nonanes with high diastereoisomeric excess (up to 79%). thieme-connect.com Furthermore, photochemical activation of certain oxazole (B20620) derivatives linked to an alkene can induce a photocyclization that yields functionalized spiro[4.4] cyclic compounds with excellent stereoselectivity. nih.gov
Table 1: Examples of Diastereoselective Syntheses
| Reaction Type | Key Reagents/Conditions | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Domino Radical Bicyclization | O-benzyl oxime ethers, Bu₃SnH, Et₃B | This compound derivatives | trans preference, improved with Et₃B | acs.orgnih.gov |
| Phosphine-Catalyzed [3+2] Annulation | γ-Substituted allenoates, succinimides | 2-Azaspiro[4.4]nonene-1,3-diones | Up to >99:1 dr | rsc.org |
| Vinylogous Mukaiyama Aldol (B89426) Reaction | Chiral silyloxypyrroles, BF₃·OEt₂ | 1-Azaspiro[4.4]nonanes | Up to 79% de | thieme-connect.com |
Enantioselective Pathways to Chiral Azaspiro[4.4]nonane Derivatives
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule, which is crucial for developing specific therapeutic agents.
A biocatalytic approach has been successfully employed for the enantioselective synthesis of a 1-thia-4-azaspiro[4.4]nonane derivative. mdpi.com Using whole cells of Escherichia coli as the catalyst, the one-pot reaction proceeds via a 3-thiazolidine intermediate, which is then reduced by an imine reductase to afford (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane with an excellent enantiomeric excess (ee) of 99%. mdpi.com
The use of chiral auxiliaries and starting materials is another common strategy. For example, a vinylogous Mukaiyama aldol-type reaction utilizing chiral non-racemic silyloxypyrroles provides an asymmetric route to the this compound skeleton. thieme-connect.com Similarly, the asymmetric total synthesis of (-)-azaspirene, a natural product featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, was achieved using a diastereoselective Mukaiyama aldol reaction as a key step. tohoku.ac.jp
In the context of total synthesis, a formal enantioselective synthesis of the immunosuppressant FR901483 involved a one-pot amide reductive bisalkylation to construct the chiral aza-quaternary center with a 9:1 diastereomeric ratio. acs.org
Table 2: Examples of Enantioselective Syntheses
| Reaction Type | Key Reagents/Catalyst | Product Type | Enantioselectivity | Reference |
|---|---|---|---|---|
| Biocatalytic Asinger Synthesis | E. coli whole cells (imine reductase) | (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane | 99% ee | mdpi.com |
| Asymmetric Aldol Reaction | Chiral non-racemic silyloxypyrroles | 1-Azaspiro[4.4]nonanes | High de | thieme-connect.com |
| Amide Reductive Bisalkylation | Chiral starting material | Aza-quaternary center for FR901483 | 9:1 dr | acs.org |
Multicomponent and Tandem Reaction Sequences for Efficient Azaspiro[4.4]nonane Access
Multicomponent reactions (MCRs) and tandem (or domino/cascade) reactions are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation without isolating intermediates. caltech.edu These approaches reduce waste, save time, and can rapidly build molecular complexity.
A powerful tandem strategy for accessing the this compound nucleus is the domino radical bicyclization. acs.orgnih.govnih.gov This reaction generates the spirocyclic core in a single stage by forming two rings connected by a quaternary carbon center. nih.gov
Gold(I)-catalyzed reactions have also emerged as a potent tool for constructing these frameworks. A tandem sequence involving 1-ene-4,9-diyne esters proceeds through a cascade of 1,2-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. rsc.org
Another elegant tandem approach is the cationic aza-Cope rearrangement/Mannich cyclization, which was a key step in a formal total synthesis of FR901483. acs.org This reaction proceeds through a bridgehead iminium ion to construct a complex tricyclic azaspirane structure. acs.org For simpler, related structures, a one-pot, three-component reaction of an isocyanide-acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative provides an efficient, catalyst-free pathway to novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov
Table 3: Examples of Multicomponent and Tandem Reactions
| Reaction Type | Key Features | Product Type | Reference |
|---|---|---|---|
| Domino Radical Bicyclization | Single-stage formation of two rings via radical intermediates. | This compound derivatives | acs.orgnih.govnih.gov |
| Gold(I)-Catalyzed Cascade | Tandem 1,2-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration. | Azaspiro[4.4]nonenone system | rsc.org |
| Cationic aza-Cope/Mannich Tandem | Formation of a bridgehead iminium ion intermediate. | Bridging tricyclic azaspirane | acs.org |
| Three-Component Reaction | Isocyanide, acetylenic ester, and isoxazolone derivative react in one pot without a catalyst. | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | nih.gov |
Reactivity and Chemical Transformations of the 1 Azaspiro 4.4 Nonane System
Functional Group Interconversions on the Azaspiro[4.4]nonane Core
The reactivity of the 1-azaspiro[4.4]nonane system is largely dictated by the functional groups appended to its bicyclic framework. The nitrogen atom and substituents on the cyclopentane (B165970) or pyrrolidine (B122466) rings are common sites for chemical modification.
Oxidative Transformations (e.g., to Hydroxylamines, Nitroxides)
The nitrogen atom of the this compound ring is susceptible to oxidation, leading to the formation of valuable hydroxylamine (B1172632) and nitroxide derivatives. The synthesis of stable nitroxides, particularly those with steric shielding, is a significant area of research due to their application as spin labels for studying biological systems. smolecule.com
A common method for this transformation is the oxidation of the secondary amine functionality. For instance, the oxidation of aminoalcohols containing a spiro(2-hydroxymethyl)cyclopentane moiety at the α-carbon can be effectively achieved using meta-chloroperbenzoic acid (m-CPBA) at low temperatures to afford the corresponding nitroxide. nih.gov This method is often preferred over systems like hydrogen peroxide/tungstate, which can be less effective for these specific substrates. nih.gov In some cases, oxidation of the amine with peracids proceeds through an oxoammonium cation intermediate, which can subsequently oxidize other functional groups within the molecule, such as an adjacent hydroxymethyl group, to a carbonyl. beilstein-journals.orgbeilstein-journals.org
Research has demonstrated the synthesis of various 1-azaspiro[4.4]nonan-1-oxyls from 5,5-dialkyl-1-pyrroline N-oxides through a sequence involving the addition of a pent-4-enyl group, intramolecular cycloaddition, and ring-opening, followed by oxidation of the resulting secondary amine with m-CPBA. nih.govbeilstein-journals.org These sterically hindered spirocyclic nitroxides exhibit high resistance to reduction, a desirable property for spin labels. smolecule.com
Table 1: Examples of Oxidative Transformations
| Starting Material | Oxidizing Agent(s) | Product(s) | Research Finding |
|---|---|---|---|
| (2,2-Dialkyl-1-azaspiro[4.4]nonan-6-yl)methanol | m-CPBA | 2,2-Dialkyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonan-1-oxyl | Oxidation of the secondary amine yields a stable nitroxide. nih.gov |
| Aminoalcohol 9a (a this compound derivative) | m-CPBA | Ketonitroxide 15 | Oxidation proceeds via an oxoammonium cation which then oxidizes the proximal alcohol group to a ketone. beilstein-journals.orgbeilstein-journals.org |
| 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid derivative | Hydrogen peroxide or Potassium permanganate | Corresponding oxides | General oxidation of the azaspiro[4.4]nonane core. evitachem.com |
Reductive Modifications (e.g., Carbonyl to Alcohol)
Reductive transformations are commonly employed to modify carbonyl groups within the this compound framework or to convert oxidized nitrogen species back to amines. The reduction of ketones or aldehydes on the spirocyclic system to the corresponding alcohols is typically achieved using standard reducing agents.
For example, carbonyl groups present in dione (B5365651) derivatives of the scaffold, such as 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, can be reduced to the corresponding alcohols or amines depending on the reagents and conditions used. smolecule.com Common reagents for converting a carbonyl to an alcohol include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com
In synthetic sequences, reductive steps are crucial. For example, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls often involves the reductive opening of an isoxazolidine (B1194047) ring using zinc in an acetic acid/ethanol mixture to yield an aminoalcohol precursor. nih.gov Furthermore, nitroxide derivatives can be reduced back to the corresponding amine. The reduction of a nitroxide to an ammonium (B1175870) salt has been accomplished using zinc in the presence of trifluoroacetic acid. mdpi.com
Table 2: Examples of Reductive Modifications
| Starting Material | Reducing Agent(s) | Product(s) | Research Finding |
|---|---|---|---|
| 1-Azaspiro[4.4]nonan-2-one | Sodium borohydride or Lithium aluminum hydride | 1-Azaspiro[4.4]nonan-2-ol | Standard reduction of a lactam carbonyl to an alcohol. smolecule.com |
| Isoxazolidine-fused spirocycle | Zn, AcOH/EtOH | Spirocyclic aminoalcohol | Reductive opening of the isoxazolidine ring is a key step in forming the this compound core. nih.gov |
| Nitroxide 13 | Zn, CF3COOH | Ammonium salt 14 | Reduction of the nitroxide moiety to the corresponding ammonium salt. mdpi.com |
| Carbonyl-containing azaspiro[4.4]nonane derivatives | Lithium aluminum hydride | Corresponding alcohols | General reduction of carbonyls in the spirocyclic system. smolecule.com |
Nucleophilic Substitution Reactions
The nucleophilicity of the nitrogen atom in the this compound ring allows it to react with a range of electrophiles. Additionally, hydroxyl groups attached to the carbon framework can be activated for nucleophilic substitution, providing a versatile handle for further functionalization.
Alkylation and acylation at the nitrogen atom are common modifications. evitachem.com For instance, the nitrogen can react with alkyl halides or acyl chlorides to introduce new substituents. smolecule.com A key strategy for modifying the carbon skeleton involves the activation of hydroxyl groups. The reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or the Appel reaction system (PPh3-CBr4) converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution. mdpi.comresearchgate.net This pathway is crucial for introducing moieties required for applications like site-directed spin labeling. mdpi.com
The outcome of these reactions can be highly dependent on the substituent at the nitrogen atom (position 1). For example, when the nitrogen is part of a nitroxide (X = O•), reaction with MsCl leads to an intramolecular cyclization via nucleophilic substitution. mdpi.com
Table 3: Examples of Nucleophilic Substitution Reactions
| Substrate | Reagent(s) | Product Type | Research Finding |
|---|---|---|---|
| 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl (1a) | MsCl/NEt3 or PPh3-CBr4 | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole (2) | Activation of the hydroxyl group leads to intramolecular nucleophilic attack involving the nitroxide group. mdpi.comresearchgate.net |
| (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol (1b) | MsCl/NMe3 or PPh3-CBr4 | Perhydro-cyclopenta mdpi.comazeto[1,2-a]pyrrol (3) | Intramolecular substitution leads to a strained, fused ring system. mdpi.com |
| 1,4-Dioxa-7-azaspiro[4.4]nonane | Alkyl halides (e.g., CH3I) | N-Alkylated derivatives | The nitrogen atom acts as a nucleophile. |
| 1,4-Dioxa-7-azaspiro[4.4]nonane | Acyl chlorides | Amides | Acylation of the secondary amine. |
Ring Manipulation and Skeletal Rearrangements
Beyond functional group interconversions, the this compound skeleton can undergo reactions that lead to ring-opening or rearrangements, yielding more complex or fundamentally different cyclic systems.
Ring-Opening Reactions
Ring-opening reactions are pivotal in both the synthesis and transformation of the this compound core. A key synthetic strategy involves the intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone to form an isoxazolidine-fused spirocycle, which is then opened reductively to generate the desired this compound aminoalcohol. nih.govbeilstein-journals.org
The stability of the azaspiro[4.4]nonane rings can be compromised under certain conditions. For example, derivatives like 1,4-dioxa-7-azaspiro[4.4]nonane can undergo ring cleavage in strong acidic or basic media. More complex transformations involving ring-opening have been observed in derivatives. The reaction of (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol with MsCl/NEt3 does not lead to a simple substitution but results in a mixture of ring-expanded octahydrocyclopenta[c]azepines. mdpi.comresearchgate.net This transformation likely proceeds through intramolecular alkylation to form an ammonium salt, followed by elimination reactions that mediate the ring expansion. mdpi.com
Hofmann Elimination Reactions in Azaspiro[4.4]nonane Derivatives
Hofmann elimination is a classic organic reaction used to form alkenes from amines. In the context of this compound derivatives, this reaction provides a pathway to larger, unsaturated ring systems. The process involves the exhaustive methylation of the nitrogen atom with an agent like methyl iodide to form a quaternary ammonium iodide salt. researchgate.net This salt is then treated with a base, typically silver(I) oxide, to generate a quaternary ammonium hydroxide, which upon heating, undergoes elimination to form an alkene. researchgate.net
This methodology has been applied to transform this compound derivatives into azepine derivatives. For example, a perhydro-cyclopenta mdpi.comazeto[1,2-a]pyrrol derivative, formed from a this compound precursor, was alkylated with methyl iodide. mdpi.comresearchgate.net The subsequent Hofmann elimination afforded a 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine with a 56% yield. mdpi.comresearchgate.net It has been noted that Hofmann-type eliminations can compete with Cope-type eliminations in certain alkoxyamine derivatives, leading to a mixture of isomeric products. mdpi.comresearchgate.net
Reactivity Profiles of Substituted this compound Derivatives (e.g., 1-Azaspiro[4.4]nonan-2-one)
The reactivity of the this compound framework is significantly influenced by the nature and position of its substituents. The presence of functional groups on either the pyrrolidine or cyclopentane rings dictates the molecule's chemical behavior and susceptibility to various transformations. Research has particularly illuminated the reactivity of derivatives such as lactams (e.g., 1-azaspiro[4.4]nonan-2-one), nitroxides, and those bearing hydroxymethyl groups.
The unique spirocyclic structure of 1-azaspiro[4.4]nonan-2-one, featuring a lactam moiety, provides distinct chemical reactivity compared to non-cyclic amides or other spiro-analogs. smolecule.com This compound and its derivatives can serve as precursors for N-heterocyclic carbenes (NHCs), which are stable and versatile organocatalysts. smolecule.com Furthermore, the nitroxide derivatives of 1-azaspiro[4.4]nonan-2-one have demonstrated high resistance to reduction, a stability attributed to the steric hindrance provided by adjacent hydroxymethyl groups. smolecule.com
A key synthetic route that also sheds light on reactivity involves a domino radical bicyclization process to construct the this compound skeleton. nih.govacs.org This method utilizes O-benzyl oxime ethers containing either a brominated/iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. nih.govacs.org The reaction, initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by Bu₃SnH, proceeds through the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.org The success and yield of this transformation are highly dependent on the substituents. For instance, O-benzyl oxime ethers with an alkenyl moiety attached to electron-withdrawing groups or aryl substituents give the best results, achieving yields of 11-67%. nih.govacs.org However, if the oxime radical precursor is attached to a methyl-substituted olefin, the desired capture of the alkoxyaminyl radical is precluded, leading primarily to a monocyclized product. nih.gov Similarly, the reaction fails to proceed if the aryl group is substituted with a nitro group (NO₂) at the para-position. acs.org
| Precursor Substituent | Radical Initiator | Reaction Temperature | Yield (%) | Product Configuration |
|---|---|---|---|---|
| O-benzyl oxime ether with brominated aromatic ring | AIBN | Reflux | 11-67 | Mixture of diastereomers (trans preference) |
| O-benzyl oxime ether with terminal alkynyl group | Et₃B | Room Temperature | 11-67 | Mixture of diastereomers (trans preference) |
| trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | AIBN | - | 67 | cis 31%, trans 36% |
| Aryl group with 4-NO₂ substituent | - | - | 0 | No reaction |
The reactivity of the this compound system is also evident in the synthesis of its nitroxide derivatives via intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org This process begins with the introduction of a pent-4-enyl group to 5,5-dialkyl-1-pyrroline N-oxides. nih.govresearchgate.net The resulting intermediate undergoes an intramolecular cycloaddition, which is a reversible reaction. nih.govbeilstein-journals.org Subsequent reductive opening of the newly formed isoxazolidine ring using Zn in an AcOH/EtOH/EDTA/Na₂ mixture yields the corresponding aminoalcohols in high yields (85–95%). nih.govbeilstein-journals.org
Further transformations can be carried out on these substituted 1-azaspiro[4.4]nonanes. For example, oxidation of the (2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol derivative with m-Chloroperoxybenzoic acid (m-CPBA) does not yield the expected nitroxide but instead affects the hydroxymethyl group. nih.gov The reaction, conducted in dry chloroform (B151607) at -10 °C, results in the formation of a carbonyl group, yielding the corresponding ketone derivative, (2,2-dimethyl-1-oxyl-1-azaspiro[4.4]nonan-6-one), as indicated by a strong IR absorption band at 1725 cm⁻¹. nih.gov
| Reaction Step | Reagents and Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Reductive Isoxazolidine Ring Opening | Zn, AcOH/EtOH/EDTA/Na₂ | Aminoalcohols | 85-95 |
| Oxidation of Hydroxymethyl Group | m-CPBA, dry chloroform, -10 °C | Ketone (Nitroxide) | 73 |
The reactivity of hydroxyl groups on the this compound skeleton has been studied, particularly in reactions aiming for nucleophilic substitution. mdpi.com The activation of a 6-(hydroxymethyl) group in various 2,2-dimethyl-1-azaspiro[4.4]nonane derivatives using methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (PPh₃-CBr₄) leads to unexpected intramolecular cyclization products rather than the simple substitution products. mdpi.com The structure of the final product is highly dependent on the substituent at the N1 position of the pyrrolidine ring. mdpi.com
When X = O• (Nitroxide): The reaction of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with MsCl/NEt₃ affords a bicyclic product, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. mdpi.com
When X = H: The reaction with MsCl/NMe₃ results in the formation of a tricyclic system, perhydro-cyclopenta nih.govmdpi.comazeto[1,2-a]pyrrol, which can be isolated as a hydrobromide salt. mdpi.com
When X = OBn (Benzyloxy): Treatment with either MsCl/NEt₃ or PPh₃-CBr₄ yields a mixture of rearranged products, specifically octahydrocyclopenta[c]azepine derivatives. mdpi.com
These outcomes highlight the profound influence of the N1-substituent on the reaction pathway, directing the intramolecular cyclization to form different ring systems instead of the anticipated bromomethyl- or mesyloxymethyl-substituted compounds. mdpi.com
Structural Elucidation and Conformational Analysis of 1 Azaspiro 4.4 Nonane
Advanced Spectroscopic Methodologies for Structural Characterization
A combination of sophisticated spectroscopic techniques is employed to definitively establish the structure of 1-azaspiro[4.4]nonane and its derivatives. These methods provide detailed information about atomic connectivity, stereochemistry, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of this compound derivatives, the chemical shifts and coupling constants of the protons are highly informative. For instance, diastereotopic methylene (B1212753) protons, such as those in a benzyloxy group attached to the nitrogen, can appear as distinct signals, providing clues about the molecule's stereochemistry. acs.org The relative configuration of diastereomers can often be determined by comparing the chemical shifts of specific protons; for example, in some derivatives, the signal for the methine proton on the pyrrolidine (B122466) ring appears at a lower field in the trans diastereomer compared to the cis diastereomer. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol | 1.21 (s, 3H), 1.31 (s, 3H), 1.40–1.57 (m, 3H), 1.60–1.80 (m, 5H), 1.80–1.90 (m, 2H), 2.30–2.38 (m, 1H), 3.78–3.82 (m, 2H), 4.76 (d, J = 10 Hz, 1H), 4.94 (d, J = 10 Hz, 1H), 5.56 (br. s, 1H) | Not explicitly provided in the source. | mdpi.com |
| cis-19b (a complex derivative) | 1.58–1.65 (m, 1H), 1.70–1.84 (m, 3H), 2.00–2.16 (m, 1H), 2.70 (dd, 1H), 2.65–2.77 (m, 1H), 2.86 (ddd, 1H), 3.02 (ddd, 1H), 3.20 (dd, 1H), 3.31–3.41 (m, 1H), 4.04 (d, 1H), 4.43 (d, 1H), 6.94–6.98 (m, 2H), 7.20–7.30 (m, 11H), 7.51–7.54 (m, 1H) | 24.2, 29.8, 29.9, 33.5, 40.3, 64.8, 76.7, 77.0, 123.6, 124.2, 125.8, 126.2, 127.5, 127.9, 128.1, 128.4, 128.9, 136.9, 139.3, 144.0, 145.7 | acs.org |
While NMR provides powerful insights into molecular structure in solution, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound derivatives that can be crystallized, single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles. vulcanchem.com
This technique is particularly crucial for the unambiguous assignment of relative and absolute stereochemistry at the spiro center and any other stereogenic centers within the molecule. ukzn.ac.zaukzn.ac.za For example, the crystal structure of a derivative can confirm a cis or trans relationship between substituents on the two rings. acs.org The solid-state conformation revealed by X-ray crystallography also provides a valuable starting point for computational studies of the molecule's conformational landscape. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structures, with deposition numbers assigned to specific compounds. thieme-connect.de
Conformational Preferences and Dynamics of Azaspiro[4.4]nonane Ring Systems
The five-membered pyrrolidine ring in the this compound system is not planar and adopts a puckered conformation to relieve ring strain. The two most common puckered conformations for a five-membered ring are the "envelope" (or "exo" and "endo") and "twist" (or "half-chair") forms. researchgate.net In the context of this compound, the specific pucker of the pyrrolidine ring can be influenced by the substituents on the ring and the nature of the spiro-fusion to the cyclopentane (B165970) ring.
Stereoelectronic effects, which involve the interaction of electron orbitals, can play a significant role in determining the conformational preferences and rigidity of the this compound ring system. wikipedia.org These effects arise from the spatial arrangement of bonding and non-bonding electron pairs and can lead to the stabilization of specific conformations.
One important stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. wikipedia.org In the context of this compound, interactions between the nitrogen lone pair and adjacent σ* anti-bonding orbitals can influence the geometry around the nitrogen atom and the pucker of the pyrrolidine ring.
The gauche effect is another stereoelectronic phenomenon that can impact the conformation of the cyclopentane ring. wikipedia.org This effect describes the tendency of certain substituents to adopt a gauche conformation despite potential steric repulsion. The conformational rigidity of the this compound scaffold is a result of the interplay between these stereoelectronic effects and classic steric interactions. enamine.net Understanding these influences is critical for the rational design of this compound derivatives with specific three-dimensional shapes for applications in areas like drug discovery. tandfonline.com
Theoretical and Computational Investigations of 1 Azaspiro 4.4 Nonane
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction pathways involving 1-azaspiro[4.4]nonane and its derivatives. By calculating the electronic structure of molecules, DFT methods allow for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and nature of chemical reactions.
Elucidation of Reaction Energetics and Transition State Structures
DFT calculations have been instrumental in mapping the energetic landscapes of reactions leading to and involving the this compound framework. For instance, in the context of nitroso-ene cyclizations to form this spirocyclic system, DFT methods at the MPWB1K/6-311G(d,p) level of theory have been used to characterize the reaction mechanism. researchgate.net These studies reveal that many such reactions proceed through a two-stage, one-step mechanism where the C-C bond formation precedes the hydrogen transfer. researchgate.net The activation energy of these reactions is strongly correlated with the polar character of the transition state, as measured by the global electron density transfer. researchgate.net
In the study of the Brandi reaction, which involves the thermal transformation of spiro[cyclopropane-1,5′-isoxazolidines], DFT calculations have shown that the initial homolytic cleavage of the N−O bond is the rate-determining step, with a calculated activation energy of approximately 40 kcal mol−1. wiley.com This theoretical finding aligns well with experimental observations. wiley.com Furthermore, DFT has been used to investigate the domino radical bicyclization of O-benzyl oxime ethers to synthesize this compound derivatives. nih.govacs.orgnih.gov These calculations, using functionals like M06-2X, B3LYP, mPW1PW91, and TPSSh with the 6-311+G(d, p) basis set, have provided kinetic data that corroborates experimental findings from competition experiments. conicet.gov.arnih.govrsc.org
The table below summarizes key energetic data from DFT studies on reactions related to this compound.
| Reaction Type | Computational Method | Key Energetic Finding | Reference |
| Nitroso-ene cyclization | MPWB1K/6-311G(d,p) | Activation energy correlates with polar character of the transition state. | researchgate.net |
| Brandi Reaction | RDFT/UDFT | Activation energy for N-O bond cleavage is ~40 kcal mol⁻¹. | wiley.com |
| Domino Radical Bicyclization | M06-2X, B3LYP, mPW1PW91, TPSSh / 6-311+G(d, p) | Calculated rate constants are in agreement with experimental values. | conicet.gov.arnih.govrsc.org |
| Hydrogen Abstraction | B3LYP/6-311++G(d,p), M06-2X/6-311++G(d,p) | Good correlation between activation energy and barrier height. | researchgate.net |
Characterization of Reactive Intermediates (e.g., Diradical, Zwitterionic, Alkoxyaminyl Radical)
A significant contribution of DFT studies has been the characterization of transient reactive intermediates that are often difficult to observe experimentally. In the Brandi reaction, for example, calculations have identified two distinct biradical intermediates resulting from the sequential homolytic cleavage of the N−O bond and a C−C bond of the spiro-fused cyclopropane (B1198618) ring. wiley.com
The formation and subsequent reactions of alkoxyaminyl radicals are central to the synthesis of this compound derivatives via domino radical bicyclization. nih.govacs.orgnih.govresearchgate.net DFT calculations have been employed to study the 5-exo-trig cyclization of these radicals, revealing it to be a reversible process. conicet.gov.arnih.govrsc.orgresearchgate.net The stability and reactivity of the N-alkoxyaminyl radical have been computationally assessed, providing a rationale for its behavior in these cascade reactions. conicet.gov.arnih.govrsc.orgresearchgate.net Similarly, in nitroso-ene reactions, DFT calculations have suggested the involvement of stepwise mechanisms that can proceed through either diradical or zwitterionic intermediates. researchgate.net
Quantum Chemical Analysis of Electronic Structure and Reactivity
Beyond reaction mechanisms, quantum chemical methods provide a deeper understanding of the intrinsic electronic properties of this compound and related species, which ultimately dictate their reactivity.
Radical Stabilization Energy (RSE) Calculations
Radical Stabilization Energy (RSE) is a key descriptor for evaluating the thermodynamic stability of radical species. mdpi.com For reactions involving the this compound skeleton, particularly those proceeding through radical intermediates, RSE calculations are crucial. Computational studies on the N-alkoxyaminyl radical, an important intermediate in the synthesis of this compound derivatives, have shown it to be a very stable species. conicet.gov.arnih.govrsc.orgresearchgate.net This high stability, quantified by RSE calculations, influences its reactivity, particularly in addition reactions to alkenes. conicet.gov.arnih.govresearchgate.net The RSE is typically calculated as the difference in bond dissociation energy (BDE) between the radical of interest and a reference, often the methyl radical. mdpi.com
The table below presents a conceptual summary of how RSE influences reactivity.
| Radical Intermediate | RSE Finding | Implication for Reactivity | Reference |
| N-alkoxyaminyl radical | Calculated to be a very stable species. | High stability governs its reactivity in addition reactions and allows for cascade processes. | conicet.gov.arnih.govrsc.orgresearchgate.net |
| Carbon-centered radicals | Stability influences the reversibility of cyclization steps. | More stable carbon-centered radicals can lead to reversible cyclization. | conicet.gov.arresearchgate.net |
Electrophilic and Nucleophilic Character Delineation in Reaction Pathways
Quantum chemical analyses can also delineate the electrophilic and nucleophilic nature of reactants and intermediates, which is fundamental to understanding reaction selectivity. In the context of ene reactions for synthesizing related structures, DFT reactivity analysis has been used to characterize the electrophilic/nucleophilic behavior of the reagents involved. researchgate.net This allows for a classification of ene reactions and helps predict their activation energies. researchgate.net
For the N-alkoxyaminyl radical involved in this compound synthesis, its reactivity in addition reactions is governed by its nucleophilic character. conicet.gov.arnih.govrsc.orgresearchgate.netresearchgate.net This nucleophilicity, along with the stability of the resulting carbon-centered radical, determines the efficiency and outcome of the cyclization process. conicet.gov.arnih.govresearchgate.net Computational studies have also explored the oxidation of alkoxyamines and the subsequent SN2 reactions of the oxidized species, where the interplay of electrophilic and nucleophilic character is critical. acs.orgnih.gov
Molecular Mechanics and Dynamics Simulations for Conformational Insights
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer valuable insights into the conformational landscape and dynamic behavior of molecules like this compound.
Conformational analyses of N-substituted 2-azaspiro[4.4]nonane-1,3-diones have been performed using molecular mechanics. iucr.org These studies have revealed that even with different substitution patterns on the N-benzyloxy group, the conformations of the molecules in the crystalline state are very similar. iucr.org The calculations also show that among the low-energy conformations, the one present in the solid state is dominant. iucr.org Such studies are crucial for understanding structure-activity relationships, although in this particular case, the conformational analysis alone could not explain the differences in anticonvulsant activity. iucr.org
Molecular dynamics simulations can further provide a picture of how these molecules behave in solution, exploring a wider range of conformations and their interconversions over time. rsc.org For instance, MD simulations can be used to study the interaction of spirocyclic compounds with solvents, predicting properties like solubility and aggregation. Furthermore, computational studies focusing on the conformational analysis of transition states in aza-spiro ring formations have highlighted that a limited number of transition-state conformations are often sufficient to determine the reaction's selectivity. researchgate.net
Applications of the 1 Azaspiro 4.4 Nonane Scaffold in Advanced Chemical Synthesis and Design
Role as a Key Building Block in Complex Organic Synthesis
The structural characteristics of 1-azaspiro[4.4]nonane make it an important starting point for the synthesis of more elaborate molecules. Its rigid framework allows for precise control over the spatial arrangement of functional groups, a critical aspect in the construction of stereochemically complex targets.
Precursors for N-Heterocyclic Carbene (NHC) Organocatalysts
N-Heterocyclic Carbenes (NHCs) are a class of stable carbene compounds that have become powerful organocatalysts for a wide range of chemical transformations. While chiral NHCs derived from various backbones, such as camphor, have been successfully developed and applied in asymmetric catalysis, the use of the this compound scaffold as a direct precursor for generating novel NHC catalysts is not yet extensively documented in scientific literature. The development of chiral NHCs often relies on scaffolds that can effectively transmit stereochemical information to the catalytic site, a role for which the rigid, chiral environment of a this compound derivative could theoretically be well-suited.
Synthetic Intermediates for Structurally Intricate Molecules
The this compound skeleton is a foundational intermediate in multi-step synthetic sequences. Various synthetic methodologies have been developed to construct this core structure, which can then be further functionalized. One notable strategy is the use of a domino radical bicyclization of specific O-benzyl oxime ethers. acs.orgnih.gov This process allows for the simultaneous formation of two rings and the creation of the spirocyclic quaternary center in a single step, providing an efficient route to this compound derivatives. nih.gov These reactions can be initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and yield the spirocyclic products in moderate to good yields. acs.orgnih.gov The resulting azaspirocycles serve as versatile intermediates, ready for subsequent chemical modifications to build more complex and structurally intricate molecules. acs.org
| Synthetic Method | Key Features | Reference |
|---|---|---|
| Domino Radical Bicyclization | Forms two rings and the spiro center in one step from O-benzyl oxime ethers. | acs.orgnih.gov |
| Nitroso-ene Cyclization | A rapid method to construct the this compound motif. | researchgate.netresearchgate.net |
| Curtius Rearrangement | Used to install an α-nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. | researchgate.net |
| Intramolecular 1,3-Dipolar Cycloaddition | A method used to synthesize 1-azaspiro[4.4]nonan-1-oxyls. | beilstein-journals.org |
Scaffold for Natural Product Total Synthesis
The prevalence of the spirocyclic motif in nature has made scaffolds like this compound attractive targets for total synthesis campaigns. Its presence as the core of several biologically active natural products has driven the development of creative and efficient synthetic routes.
Construction of the Azaspiro[4.4]nonane Core in Cephalotaxine-Type Alkaloids
The this compound ring system is the defining structural core of Cephalotaxine (B1668394) and its ester derivatives, a class of alkaloids known as the Cephalotaxus alkaloids. acs.org Some of these derivatives, such as homoharringtonine, exhibit potent antileukemic activity and have been approved for medical use. acs.org Consequently, significant synthetic effort has been directed toward the construction of this specific azaspirocycle.
Multiple strategies have been successfully employed. For instance, a nitroso-ene cyclization reaction has been used to rapidly assemble the key this compound structure. researchgate.netresearchgate.net Another successful approach involves the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, which serves as a key chiral intermediate in the total synthesis of (-)-Cephalotaxine. researchgate.netcrossref.org This highlights the importance of the scaffold in establishing the correct stereochemistry required for the final natural product. The development of these synthetic routes has been crucial for providing access to Cephalotaxine and its medicinally important analogues. researchgate.net
Access to Other Spirocyclic Natural Product Architectures
While the synthesis of Cephalotaxine-type alkaloids is the most prominent application of the this compound scaffold, the synthetic methods developed are versatile and offer potential access to other spirocyclic natural product architectures. The ability to generate functionalized azaspirocycles opens avenues for their use as building blocks for a wider range of targets. For example, methods such as intramolecular 1,3-dipolar cycloaddition have been used to create 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxide radicals. beilstein-journals.org These functionalized spirocycles could serve as intermediates for other complex natural products or as spin probes for biophysical studies. The diverse strategies for forming the core ring system provide a toolbox for organic chemists to target other natural products that share the common spirocyclic feature.
Design of Chemical Scaffolds for Interactions with Biological Systems
The rigid, three-dimensional nature of the this compound scaffold makes it a "privileged" structure in medicinal chemistry. nih.gov By orienting substituents in well-defined spatial vectors, spirocycles can enhance binding affinity and selectivity for biological targets like enzymes and receptors, a desirable trait in drug design. nih.gov
Derivatives of this compound have been shown to possess significant biological activity. Specific examples include compounds that act as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR) and others that show activity as inhibitors of the hepatitis C virus. acs.org Furthermore, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net These findings underscore the utility of the this compound core as a template for the rational design of new therapeutic agents. By modifying the substituents on the spirocyclic core, chemists can systematically explore the structure-activity relationship and optimize molecules for specific interactions with biological systems. mdpi.com
| Derivative Class | Biological Activity | Reference |
|---|---|---|
| General this compound derivatives | Hepatitis C virus inhibition | acs.org |
| General this compound derivatives | Agonists of nicotinic acetylcholine receptors (mAChR) | acs.org |
| Cephalotaxine esters (e.g., Homoharringtonine) | Antileukemic | acs.org |
| N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones | Anticonvulsant | researchgate.net |
Exploration in Medicinal Chemistry as a Versatile Pharmacophoric Unit
The this compound scaffold is a privileged structural motif in medicinal chemistry, primarily due to its rigid, three-dimensional conformation. This inherent stereochemistry allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic system is a key component in a variety of biologically active compounds, ranging from natural products with potent anticancer activity to synthetic molecules targeting viral proteins and central nervous system receptors.
One of the most prominent examples of the this compound core in a therapeutic context is found in the Cephalotaxus alkaloids. nih.govacs.org Cephalotaxine, the parent compound of this family, features the this compound ring system as its core structure. nih.gov An ester derivative of cephalotaxine, homoharringtonine, has been approved for the treatment of chronic myeloid leukemia, demonstrating the significant therapeutic potential of this scaffold. nih.gov These alkaloids exhibit potent antiproliferative activities against various cancer cell lines. nih.gov
Beyond its presence in natural products, the this compound framework has been actively explored in the design of novel therapeutic agents for a range of diseases. nih.gov Derivatives have been identified that show marked biological activity, including the inhibition of the hepatitis C virus. nih.gov Furthermore, compounds incorporating this scaffold have been investigated as agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.gov The rigid nature of the spirocycle is thought to be advantageous in designing selective ligands for these receptors.
In the realm of neurodegenerative diseases, such as Alzheimer's, related azaspiro compounds have been synthesized and evaluated as muscarinic M1 receptor agonists. nih.gov Certain 1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to this compound, have shown preferential affinity for M1 over M2 receptors, a desirable characteristic for potential cognitive enhancers. nih.gov The development of selective M1 agonists is a key strategy for the symptomatic treatment of dementia. nih.gov
The versatility of the azaspirocyclic scaffold is further highlighted by the antiviral activity of some of its derivatives. A series of 1-thia-4-azaspiro[4.5]decan-3-one compounds, a closely related scaffold, were found to inhibit the replication of the human coronavirus 229E. nih.gov One of the most potent analogues in this series exhibited an EC50 value of 5.5 µM. nih.gov These findings underscore the potential of the azaspirocyclic core in the development of novel antiviral agents.
The following table summarizes the diverse applications of the this compound scaffold and its close analogues in medicinal chemistry:
Table 1: Bioactive Compounds Featuring the this compound Scaffold and its Analogues
| Compound/Derivative Class | Biological Target/Activity | Therapeutic Area | Key Findings |
| Homoharringtonine | Protein synthesis | Cancer | Approved for the treatment of chronic myeloid leukemia. nih.gov |
| This compound derivatives | Hepatitis C Virus | Infectious Disease | Exhibit marked inhibitory activity. nih.gov |
| This compound derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | Neurology | Act as agonists, with potential for treating neurological disorders. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Muscarinic M1 Receptors | Neurology (Alzheimer's) | Display preferential affinity for M1 over M2 receptors, with potent antiamnesic activity. nih.gov |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Human Coronavirus 229E | Infectious Disease | Inhibit viral replication, with the most potent analog having an EC50 of 5.5 µM. nih.gov |
Utilization in Chemical Biology Probes (e.g., Spin Labeling Techniques)
The this compound scaffold has also found significant utility in the development of chemical biology probes, particularly as stable nitroxide spin labels for use in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov These probes are instrumental in elucidating the structure, dynamics, and conformational changes of biomacromolecules. nih.gov
The synthesis of 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxide radicals, has been reported. nih.gov These sterically shielded nitroxides are of particular interest due to their high resistance to bioreduction, a crucial property for in-cell or in-vivo studies. nih.gov The introduction of a spirocyclic moiety adjacent to the nitroxide group can influence the radical's properties, such as its reduction rate and spin relaxation times, which are important parameters for advanced EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as DEER. nih.govrsc.org
PELDOR spectroscopy is a powerful technique for measuring nanometer-scale distances between two spin labels attached to a biomolecule. rsc.orgnih.gov This information can be used to determine the global structure of proteins and nucleic acids, as well as to characterize their conformational ensembles in solution. rsc.orgnih.gov The rigid structure of the this compound scaffold can help to reduce the conformational flexibility of the spin label side chain, potentially leading to more precise distance measurements.
The properties of several 1-azaspiro[4.4]nonan-1-oxyl derivatives have been characterized, including their EPR spectral parameters and their rates of reduction by ascorbate. researchgate.net These data are essential for selecting the appropriate spin label for a given biological experiment and for interpreting the resulting EPR data.
The following table presents key parameters for a selection of 1-azaspiro[4.4]nonan-1-oxyl spin labels:
Table 2: Properties of 1-Azaspiro[4.4]nonan-1-oxyl Spin Labels
| Nitroxide Compound | aN, mT | ΔBp-p, mT | g-factor | k2, M-1s-1 | Kp |
| 1 | 1.481 | 0.29 | 2.00553(±2) | (3.6±0.2)x10-3 | 600 |
| 12a | 1.595 | 0.21 | 2.00549(±2) | (7.3±0.2)x10-2 | >1000 |
| 12b | 1.586 | 0.34 | 2.00553(±2) | (4.6±0.5)x10-2 | 130 |
| 12c | 1.570 | 0.24 | 2.00552(±2) | (2.2±0.4)x10-2 | >1000 |
aN: hyperfine coupling constant; ΔBp-p: peak-to-peak linewidth; k2: second-order rate constant of reduction with ascorbate; Kp: partition coefficient octanol-water. researchgate.net
The development of novel spin labels based on the this compound scaffold continues to be an active area of research, with the goal of creating probes with enhanced stability and spectroscopic properties for increasingly complex biological investigations.
Future Research Directions for 1 Azaspiro 4.4 Nonane Chemistry
Development of Innovative and Sustainable Synthetic Routes
The construction of the spirocyclic core of 1-azaspiro[4.4]nonane remains a significant synthetic challenge. Traditional synthetic strategies often involve multi-step sequences that can be inefficient. Future research will prioritize the development of innovative and sustainable methods that offer improved efficiency, atom economy, and environmental compatibility.
Key areas of focus include:
Domino and Tandem Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simpler starting materials, significantly improving efficiency. A notable advancement is the use of a domino radical bicyclization of functionalized oxime ethers to construct the this compound skeleton. nih.govacs.orgnih.gov This method, which involves the formation and capture of alkoxyaminyl radicals, has been shown to produce the desired spirocycles in moderate yields (11-67%). nih.govacs.orgacs.org Further research could optimize this process by exploring different radical initiators and precursors to improve yields and selectivity. The use of triethylborane (B153662) as an initiator, for instance, allows the reaction to proceed under milder conditions. nih.govacs.org
Catalytic Methods: The development of novel catalytic systems is crucial for sustainable synthesis. Palladium-catalyzed domino reactions represent one elegant approach to the this compound system. thieme-connect.com Future work will likely explore the use of more abundant and less toxic earth-abundant metal catalysts (e.g., copper, iron) to perform similar transformations. researchgate.net Transition-metal-free approaches, such as base-catalyzed chemodiverse cycloaddition reactions, are also gaining traction for their alignment with green chemistry principles. rsc.org
Photocatalysis: Visible-light-induced transformations are at the forefront of green chemistry, offering mild and sustainable reaction conditions. acs.org The application of photoredox catalysis could open new pathways for the synthesis and functionalization of the this compound core, potentially enabling reactions that are inaccessible through traditional thermal methods.
Table 1: Comparison of Innovative Synthetic Strategies for Azaspirocyclic Scaffolds
| Strategy | Key Features | Example Reaction | Sustainability Aspect |
|---|---|---|---|
| Domino Radical Bicyclization | Single-step formation of two rings; use of radical intermediates. nih.govacs.org | Bicyclization of oxime ethers using Bu₃SnH and AIBN or Et₃B. nih.gov | High atom economy; potential for mild conditions with specific initiators. acs.org |
| Palladium-Catalyzed Domino Reaction | Efficient construction of the spirocycle catalyzed by a transition metal. thieme-connect.com | Domino reaction of a dienyl ketone oxime. thieme-connect.com | High efficiency and selectivity, though reliance on a precious metal. |
| Nitroso-Ene Cyclization | Rapid construction of the this compound motif. researchgate.netresearchgate.net | Intramolecular cyclization to form the key spirocyclic intermediate. researchgate.net | Potentially high step economy for accessing core structures. |
| Transition-Metal-Free Cycloaddition | Avoids the use of toxic and expensive transition metals. rsc.org | Base-catalyzed [3+2] cycloaddition of allylamines with azadienes. rsc.org | Aligns with green chemistry principles; reduces metal waste. |
| Heterogeneous Catalysis | Use of recyclable solid catalysts for cleaner processes. researchgate.net | Reductive amination over heterogeneous copper catalysts. researchgate.net | Catalyst recyclability; reduced waste generation. |
Advanced Strategies for Functionalization and Construction of Derivative Libraries
To explore the full therapeutic potential of the this compound scaffold, it is essential to develop methods for its extensive functionalization, enabling the creation of large and diverse libraries of derivatives for biological screening. A primary future direction is the use of C–H functionalization, which allows for the direct modification of the carbon-hydrogen bonds of the core structure without the need for pre-functionalized starting materials.
Promising advanced strategies include:
Direct C–H Functionalization: This strategy is one of the most effective for constructing C–C or C-X bonds. acs.org Protecting-group-free methods for the α-functionalization of cyclic secondary amines have been developed, which enhance operational simplicity and efficiency. nih.gov These reactions often proceed via the in-situ generation of an imine intermediate that is then captured by a nucleophile. nih.gov
Visible-Light Photocatalysis: This green methodology has been successfully applied to the sp3 C–H functionalization of alkyl amines. acs.orgnih.gov Such protocols often utilize inexpensive photocatalysts and proceed with high diastereoselectivity under mild, transition-metal-free conditions, making them ideal for sustainable library synthesis. acs.org
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable in medicinal chemistry. C–H functionalization techniques are particularly well-suited for this purpose, allowing for the diversification of complex molecules that already contain the this compound core.
Table 2: Modern Functionalization Approaches for Cyclic Amines
| Approach | Methodology | Reagents/Conditions | Advantages |
|---|---|---|---|
| α-C–H Arylation | Protecting-group-free intermolecular hydride transfer. nih.gov | Base (e.g., n-BuLi), hydride acceptor (e.g., benzophenone), organolithium nucleophile. nih.gov | High operational simplicity; avoids protecting group manipulation. |
| sp³ C–H Functionalization | Visible-light photoredox catalysis. acs.org | Inexpensive photocatalyst (e.g., Eosin Y), visible light. acs.orgnih.gov | Green and mild conditions; high diastereoselectivity; transition-metal-free. acs.org |
| Redox-Annulation | Carboxylic acid promoted generation of a conjugated azomethine ylide followed by electrocyclization. rsc.org | α,β-unsaturated aldehydes/ketones, carboxylic acid. rsc.org | Access to complex ring-fused systems from simple cyclic amines. |
Deeper Elucidation of Stereochemical Control in Complex Synthesis
The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. The this compound scaffold contains a spiro quaternary stereocenter, the control of which is a significant synthetic challenge. acs.org Future research must focus on developing highly stereoselective methods to access enantiomerically pure this compound derivatives.
Key research avenues will be:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective construction of spirocyclic systems is a primary goal. acs.org Recent breakthroughs include the use of a dual catalyst system, combining a photosensitizer with a chiral Brønsted acid, to achieve the first photochemical asymmetric spirocyclization via enantioselective radical addition. nih.gov This approach yields valuable spiroaminals in high yields and excellent enantioselectivities. nih.gov
Substrate and Reagent Control: Diastereoselectivity can often be controlled by the careful choice of substrates and reagents. In the domino radical bicyclization synthesis of this compound derivatives, a preference for the trans configuration of diastereomers is observed. nih.govacs.org Further studies are needed to understand the factors governing this selectivity to allow for predictable and tunable stereochemical outcomes.
Stereodivergent Synthesis: The ability to access all possible stereoisomers of a given scaffold is highly desirable for structure-activity relationship studies. Developing stereodivergent synthetic routes, where different stereoisomers can be selectively produced from a common precursor by changing reagents or conditions, will be a powerful tool. nih.gov This strategy allows for a comprehensive exploration of the stereochemical requirements for biological activity. nih.gov
Table 3: Strategies for Stereochemical Control in Spirocycle Synthesis
| Strategy | Method | Example | Outcome |
|---|---|---|---|
| Diastereoselective Synthesis | Domino Radical Bicyclization | Use of Et₃B as a radical initiator at room temperature. nih.govacs.org | Predominance of trans diastereomer. nih.govacs.org |
| Enantioselective Catalysis | Asymmetric Photocatalysis | Dual catalyst system: photosensitizer (e.g., fac-Ir(ppy)₃) and a chiral phosphoric acid. nih.gov | Construction of spiro quaternary stereocenters with high enantiomeric excess. nih.gov |
| Chiral Auxiliary | Modified Strecker Reaction | Use of Ellman's sulfinamide as a chiral auxiliary on spirocyclic ketones. nih.gov | Separation of all stereoisomers, though with moderate initial diastereoselectivity. nih.gov |
Synergistic Integration of Computational and Experimental Approaches for Rational Scaffold Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery of novel therapeutic agents. Instead of relying on serendipity, this synergistic approach allows for the rational design of this compound derivatives with optimized properties.
Future research will benefit from:
Rational Scaffold Design: Computational tools can be used to analyze the conformational landscape of the this compound scaffold and predict how modifications will impact its three-dimensional shape and interaction with biological targets. This in silico analysis helps in designing new derivatives with improved potency and selectivity. acs.org
Prediction of Physicochemical Properties: Computational models can accurately predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability (ADME properties), for virtual libraries of this compound derivatives. acs.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources.
Mechanistic Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms of the synthetic routes used to build and functionalize the spirocyclic core. By modeling transition states and reaction pathways, chemists can understand the origins of reactivity and stereoselectivity, leading to the rational optimization of reaction conditions and the design of more effective catalysts. nih.gov
Table 4: Workflow for Integrated Computational and Experimental Design
| Phase | Computational Task | Experimental Action | Goal |
|---|---|---|---|
| 1. Design | In silico design of virtual derivative libraries. | Explore chemical space and generate novel structures. | |
| 2. Screening | Virtual screening for docking scores and ADME properties. | Prioritize a subset of high-potential compounds for synthesis. | Focus synthetic efforts on the most promising candidates. |
| 3. Synthesis | Mechanistic studies (e.g., DFT) of proposed synthetic routes. | Optimize reaction conditions (catalyst, solvent, temperature) based on computational insights. | Improve yield, selectivity, and sustainability of the synthesis. |
| 4. Validation | Synthesize prioritized compounds and perform biological assays. | Validate computational predictions and identify lead compounds. |
Q & A
Q. What are the primary synthetic strategies for constructing the 1-azaspiro[4.4]nonane core structure?
The this compound scaffold is typically synthesized via:
- Asymmetric cyclization : Acid-mediated ring expansion of chiral precursors, such as using HCl in dichloromethane to form the spiro center with up to 79% enantiomeric excess (ee) .
- Intramolecular 1,3-dipolar cycloaddition : Microwave-assisted heating of alkenyl nitrones (e.g., compounds 7a-c ) at 145°C yields spirocyclic isoxazolines, followed by reductive ring-opening to generate pyrrolidine nitroxides .
- Au-catalyzed [2+3] annulation : Enamides react with propargyl esters to form functionalized spiro scaffolds, enabling efficient synthesis of natural products like cephalotaxine .
Q. What analytical techniques confirm the structure and stereochemistry of this compound derivatives?
- X-ray crystallography : Critical for determining absolute configurations, as demonstrated in resolving the S -configuration of a chiral center in asymmetric syntheses .
- NMR spectroscopy : Key for tracking reaction progress (e.g., monitoring reversibility of 1,3-dipolar cycloaddition via proton shifts at 5.70, 4.92, and 4.87 ppm) .
- Mass spectrometry (MS) : Used to identify degradation products (e.g., [M−1]⁺ ions in nitrone degradation pathways) and confirm molecular ions (e.g., 15 with [M⁺] = 196.1335) .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be addressed?
- Chiral auxiliaries : Using (S)-1-(1-naphthyl)ethylamine improves ee from 20% to 74–79% in ring-expansion reactions .
- Temperature control : Lowering reaction temperature to −20°C reduces undesired elimination but slows kinetics (e.g., 24-hour reaction time with no progress observed) .
- Solvent optimization : Water-free conditions in dichloromethane minimize side reactions and stabilize intermediates .
Q. What reaction conditions influence reversibility or degradation in spirocycle formation?
- Reversibility in cycloadditions : Heating spiro-isoxazolines (e.g., 8c ) regenerates nitrones, as shown by reappearance of vinyl proton signals in NMR .
- Oxidative degradation : Alkenyl nitrones degrade into tar-like products under aerobic conditions, mitigated by adding radical inhibitors like TEMPO .
- Acid concentration : Concentrated HCl promotes spiro-center formation over elimination, but excess acid may lead to byproducts (Table 1 in ).
Q. How are this compound derivatives applied in medicinal chemistry?
- Anticancer agents : The scaffold is central to cephalotaxine, a precursor to homoharringtonine, which shows potent antileukemic activity .
- Bioactive molecules : Derivatives like 2,7-diazaspiro[4.4]nonan-1-one exhibit antimicrobial properties and serve as ligands in coordination chemistry .
- Drug design : Spirocyclic nitroxides with hydrogen-bonding substituents show enhanced stability against reduction, enabling applications in redox-active therapeutics .
Q. What scalability challenges exist for this compound synthesis?
- Stereoselectivity at scale : Achieving high ee in asymmetric syntheses requires precise control of chiral auxiliaries and reaction conditions .
- Purification : Spirocyclic compounds often require chromatographic separation due to stereoisomer mixtures (e.g., Table 2 in ).
- Reaction optimization : Microwave-assisted methods improve yield but demand specialized equipment for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
